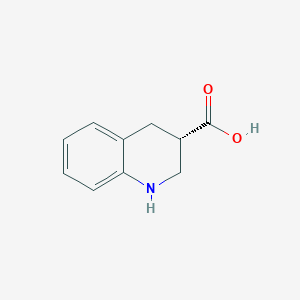
(S)-1,2,3,4-tetrahydroquinoline-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the carboxylic acid group and the tetrahydroquinoline ring system makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized catalytic systems to enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to meet the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of (S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Quinoline-3-carboxylic acid: Contains a fully aromatic quinoline ring, differing in reactivity and biological activity.
Dihydroquinoline derivatives: Similar in structure but differ in the degree of hydrogenation and functional groups.
Uniqueness
(S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its chiral nature and the presence of both the tetrahydroquinoline ring and the carboxylic acid group. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(3S)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChIキー |
INRNDFZVAKDYFY-QMMMGPOBSA-N |
異性体SMILES |
C1[C@@H](CNC2=CC=CC=C21)C(=O)O |
正規SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


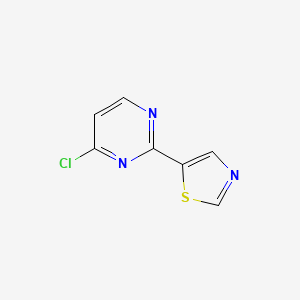
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
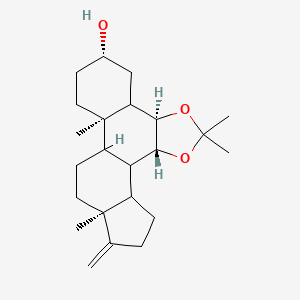
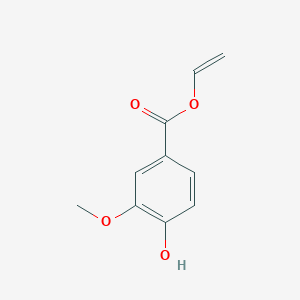

![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)


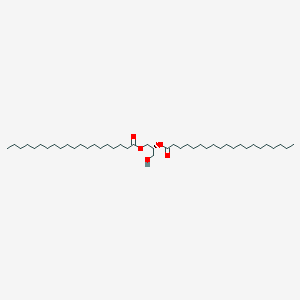

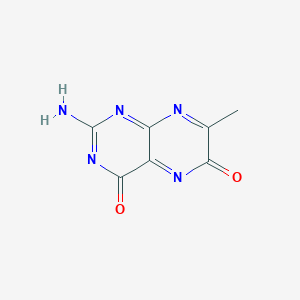
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
